DNA-Damaging Potency (DDP) of OPB vs. NNK, NDMA, and MNU in Rat Hepatocytes
In a head-to-head comparison using the DNA alkaline elution technique in isolated rat hepatocytes, 4-oxo-4-(pyridin-3-yl)butanal (OPB) exhibited a DNA-damaging potency coefficient (DDP) of 131, which was 1.75-fold higher than its parent nitrosamine NNK (DDP = 75) but 2.6-fold lower than N-nitrosodimethylamine (NDMA, DDP = 345) and 6.2-fold lower than N-methyl-N-nitrosourea (MNU, DDP = 810) [1]. This DDP ranking was established under identical assay conditions and demonstrates that OPB possesses intermediate but significant genotoxic potency that is quantitatively distinguishable from other nitrosamine-related genotoxicants.
| Evidence Dimension | DNA-damaging potency coefficient (DDP, unitless integrative metric) |
|---|---|
| Target Compound Data | DDP = 131 (4-oxo-4-(pyridin-3-yl)butanal, OPB) |
| Comparator Or Baseline | NNK: DDP = 75; NDMA: DDP = 345; MNU: DDP = 810 |
| Quantified Difference | OPB is 1.75× more potent than NNK; 0.38× relative to NDMA; 0.16× relative to MNU |
| Conditions | DNA alkaline elution assay in isolated rat hepatocytes; elution rate (ER) measured; DDP calculated as integrative potency metric |
Why This Matters
For laboratories quantifying DNA damage in NNK metabolism studies, OPB must be included as a reference aldehyde metabolite because its genotoxic potency exceeds that of NNK itself, meaning that failure to account for OPB-mediated DNA damage leads to underestimation of total NNK-derived genotoxic burden.
- [1] Demkowicz-Dobrzanski K, Castonguay A. Comparison of DNA alkali-labile sites induced by 4-(methylnitrosamino)-1(3-pyridyl)-1-butanone and 4-oxo-4-(3-pyridyl)butanal in rat hepatocytes. Carcinogenesis. 1991;12(11):2135-2140. PMID: 1934300. View Source
